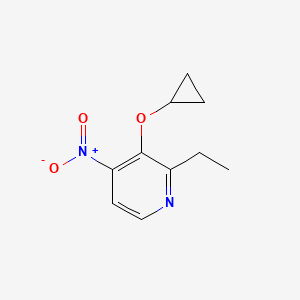

3-Cyclopropoxy-2-ethyl-4-nitropyridine

Description

Properties

Molecular Formula |

C10H12N2O3 |

|---|---|

Molecular Weight |

208.21 g/mol |

IUPAC Name |

3-cyclopropyloxy-2-ethyl-4-nitropyridine |

InChI |

InChI=1S/C10H12N2O3/c1-2-8-10(15-7-3-4-7)9(12(13)14)5-6-11-8/h5-7H,2-4H2,1H3 |

InChI Key |

YHHGJJNZEKLVOL-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC=CC(=C1OC2CC2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-2-ethyl-4-nitropyridine typically involves the nitration of pyridine derivatives. One common method involves the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine

Industrial Production Methods

Industrial production methods for nitropyridine derivatives often involve continuous flow synthesis to ensure safety and efficiency. For example, the nitration of pyridine N-oxide with nitric acid (HNO3) and sulfuric acid (H2SO4) in a continuous flow system can produce 4-nitropyridine N-oxide, which can then be further reacted to introduce the desired substituents .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-2-ethyl-4-nitropyridine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.

Substitution: The cyclopropoxy and ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Hydrogen gas (H2) with a palladium catalyst.

Substitution: Alkyl halides or alcohols in the presence of a base.

Major Products Formed

Reduction: 3-Cyclopropoxy-2-ethyl-4-aminopyridine.

Substitution: Various substituted pyridines depending on the reagents used.

Scientific Research Applications

3-Cyclopropoxy-2-ethyl-4-nitropyridine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-2-ethyl-4-nitropyridine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the cyclopropoxy and ethyl groups can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : The nitro group at the 4-position (vs. 3- or 5-positions in analogs) may direct electrophilic attacks differently, influencing regioselectivity in further functionalization .

- Functional Group Synergy : The combination of ethyl (electron-donating) and nitro (electron-withdrawing) groups creates a polarized aromatic system, which could enhance intermolecular interactions in crystal packing or ligand-receptor binding .

Key Findings :

- The target compound’s synthesis likely faces challenges similar to ethyl-3-(3-nitropyridin-4-yl)-2-oxopropanoate, where steric bulk and competing pathways limit yields .

- Methoxy-substituted nitropyridines achieve higher yields due to smaller substituents and optimized protocols .

Q & A

Q. What are the common synthetic routes for preparing 3-Cyclopropoxy-2-ethyl-4-nitropyridine, and how do reaction conditions influence yield?

Methodological Answer : The synthesis of pyridine derivatives often involves nucleophilic substitution and nitration steps. For example, cyclopropoxy groups can be introduced via alkoxy substitution at the pyridine ring using cyclopropanol under basic conditions (e.g., NaH or K₂CO₃). Nitration typically employs mixed acids (HNO₃/H₂SO₄), with regioselectivity influenced by existing substituents. Evidence from pyridine nitration studies shows yields ranging from 45% to 95%, depending on steric and electronic factors . Optimization may involve temperature control (e.g., 0–60°C) and stoichiometric ratios of reagents.

Q. How is this compound characterized, and what analytical techniques are critical for validation?

Methodological Answer : Characterization requires a multi-technique approach:

- Melting Point (mp) : Used for preliminary purity assessment (e.g., mp ranges in for nitro-pyridines: 129–133°C) .

- Spectroscopy :

- ¹H/¹³C NMR : To confirm substituent positions and cyclopropane ring integrity (e.g., cyclopropane protons appear as multiplet signals at δ 0.76–0.96 ppm) .

- IR : Detects functional groups like nitro (∼1520 cm⁻¹) and ether (∼1250 cm⁻¹).

- MS (ESI) : Validates molecular weight (e.g., [M+1]⁺ peaks as in ) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

Methodological Answer : Discrepancies between observed and literature data (e.g., unexpected NMR splitting or IR bands) may arise from impurities, tautomerism, or solvent effects. Mitigation strategies include:

- Purification : Recrystallization (e.g., ethanol/water mixtures in ) or column chromatography .

- Cross-Validation : Use complementary techniques (e.g., X-ray crystallography for structural confirmation) .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values to identify positional isomers .

Q. What factors govern the regioselectivity of nitration in substituted pyridines, and how can this be applied to this compound?

Methodological Answer : Nitration in pyridines is directed by electron-donating groups (EDGs) and steric hindrance. For example, the cyclopropoxy group (EDG) at position 3 may direct nitration to position 4 (para to oxygen). However, steric effects from the ethyl group at position 2 could suppress reactivity. Experimental optimization might involve:

Q. How can environmental interactions of this compound be studied, particularly adsorption on indoor surfaces?

Methodological Answer : Surface chemistry studies (e.g., ) recommend:

- Microspectroscopic Imaging : Techniques like ToF-SIMS or AFM to map adsorption patterns on materials like glass or drywall .

- Reactivity Assays : Exposing the compound to indoor oxidants (e.g., ozone) and monitoring degradation via HPLC or GC-MS.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.